![molecular formula C16H25NO4 B13475531 1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is notable for its rigidity and three-dimensional character, making it a valuable scaffold in drug discovery and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate typically involves the construction of the bicyclo[1.1.1]pentane core through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical/nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthetic routes mentioned above suggest that large-scale production is feasible through optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can enhance binding affinity and selectivity for specific targets, leading to improved efficacy and reduced off-target effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate is unique due to its combination of a bicyclo[1.1.1]pentane core with a pyrrolidine-1,2-dicarboxylate moiety. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for various applications in drug discovery and materials science .
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(1-bicyclo[1.1.1]pentanyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-9-11(5-12(17)13(18)20-4)16-6-10(7-16)8-16/h10-12H,5-9H2,1-4H3/t10?,11?,12-,16?/m0/s1 |
InChI Key |
WVITXFNJSJYMRH-VDOARHDCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C23CC(C2)C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C23CC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

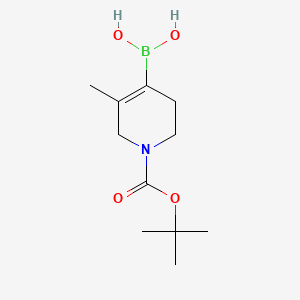
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)


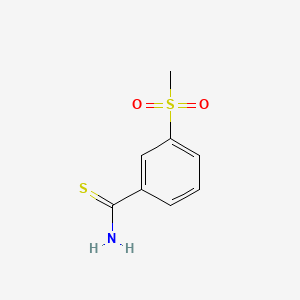
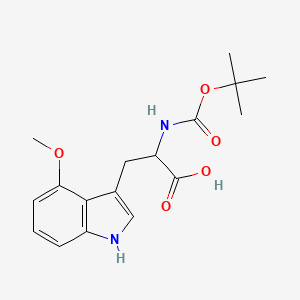
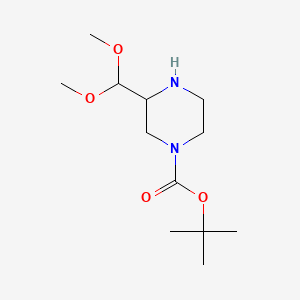

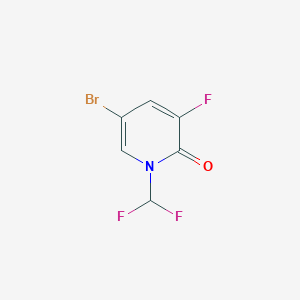
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
